Product packaging for Aspidophytine(Cat. No.:CAS No. 16625-21-1)

Aspidophytine

Cat. No.: B1246401
CAS No.: 16625-21-1
M. Wt: 382.5 g/mol
InChI Key: QESOHAISGSLAAJ-DHWLSRIRSA-N
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Description

Significance of Aspidophytine within Natural Product Chemistry

The significance of this compound in the field of natural product chemistry is multifaceted. Its intricate molecular architecture has made it an attractive and challenging target for total synthesis, a pursuit that has spurred the development of novel synthetic strategies and reactions. figshare.comscripps.edu Multiple total syntheses of this compound were reported in the decade leading up to 2008, beginning with a notable cascade synthesis by Corey in 1999. nih.gov Furthermore, this compound serves as a crucial substructure and building block in the synthesis of the more complex, dimeric alkaloid, haplophytine (B1203588). researchgate.netorganic-chemistry.orgacs.org The study of this compound and its synthesis provides valuable insights for tackling the assembly of related, highly complex natural products. nih.gov

This compound as a Member of the Monoterpene Indole (B1671886) Alkaloid Family

This compound is classified as a monoterpene indole alkaloid. nih.govcaltech.edu This large and diverse family of natural products is characterized by a structural framework derived from the combination of a tryptamine (B22526) unit and a monoterpene unit (secologanin). caltech.edu Specifically, this compound belongs to the aspidosperma class of alkaloids, which typically feature a pentacyclic [6.5.6.6.5] ABCDE ring system. figshare.comrsc.org The complex structure of this compound is distinguished by a bridging lactone and unsaturation in the C ring, which are appended to this characteristic aspidosperma core. figshare.com The biosynthesis of all monoterpene indole alkaloids is believed to start from the condensation of tryptamine and secologanin (B1681713) to form strictosidine. caltech.edu

Structural and Biosynthetic Relationship of this compound to Haplophytine

This compound is structurally and biosynthetically linked to haplophytine, a dimeric indole alkaloid. rsc.orgresearchgate.net Haplophytine is composed of two distinct monomeric units, one of which is this compound, representing its entire "right wing". nih.govrsc.org The two segments in haplophytine are connected by a carbon-carbon bond. rsc.org

This relationship is demonstrated by the fact that this compound can be obtained through the acidic degradation of haplophytine. rsc.orgrsc.org Consequently, this compound is considered a key substructure and a biosynthetic precursor to haplophytine. rsc.orgresearchgate.net The total synthesis of this compound is often a critical step and a strategic foundation for the more ambitious total synthesis of haplophytine. nih.govorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O4 B1246401 Aspidophytine CAS No. 16625-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16625-21-1

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

(1S,4R,12R,16S)-7,8-dimethoxy-5-methyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-2,6(11),7,9-tetraen-18-one

InChI

InChI=1S/C22H26N2O4/c1-23-16-7-9-20-8-4-11-24-12-10-21(16,22(20,24)28-17(25)13-20)14-5-6-15(26-2)19(27-3)18(14)23/h5-7,9,16H,4,8,10-13H2,1-3H3/t16-,20-,21-,22+/m1/s1

InChI Key

QESOHAISGSLAAJ-DHWLSRIRSA-N

SMILES

CN1C2C=CC34CCCN5C3(C2(CC5)C6=C1C(=C(C=C6)OC)OC)OC(=O)C4

Isomeric SMILES

CN1[C@@H]2C=C[C@@]34CCCN5[C@]3([C@]2(CC5)C6=C1C(=C(C=C6)OC)OC)OC(=O)C4

Canonical SMILES

CN1C2C=CC34CCCN5C3(C2(CC5)C6=C1C(=C(C=C6)OC)OC)OC(=O)C4

Synonyms

aspidophytine

Origin of Product

United States

Structural Elucidation and Chemo Taxonomic Classification of Aspidophytine

Historical Accounts of Aspidophytine Structural Determination

The journey to elucidating the structure of this compound is intrinsically linked to that of its dimeric parent compound, haplophytine (B1203588). In 1973, the research groups of M. P. Cava and P. Yates successfully determined the structure of haplophytine, a dimeric indole (B1671886) alkaloid isolated from the leaves of the plant Haplophyton cimicidum. acs.org This structural determination was a significant achievement, resulting from extensive chemical investigations and X-ray crystallographic analysis of haplophytine dihydrobromide. acs.org

This compound's Position within the Aspidosperma Alkaloid Subfamily

This compound is classified as a monoterpenoid indole alkaloid, a large and diverse group of natural products. wikipedia.orgnih.gov More specifically, it belongs to the extensive Aspidosperma family of alkaloids. This family is characterized by a shared pentacyclic core framework and includes numerous members with significant structural variation and biological activity. nih.gov

Chemically, this compound is described as a lactonic aspidospermine-type alkaloid. acs.org Its chemo-taxonomic classification is rooted in its natural source. This compound is isolated from plants of the Haplophyton genus, including Haplophyton cimicidum and Haplophyton crooksii, which belong to the Apocynaceae (dogbane) family. acs.orgresearchgate.net This family is well-known for producing a wide array of indole alkaloids, and the presence of this compound further solidifies the chemical relationship between the Haplophyton and Aspidosperma genera within this plant family.

Table 1: Chemo-Taxonomic Classification of this compound

Taxonomic Rank Classification
Family Apocynaceae
Genus Haplophyton
Alkaloid Class Indole Alkaloid
Subfamily Aspidosperma Alkaloid
Specific Type Lactonic aspidospermine-type

Analysis of this compound's Pentacyclic Framework and Stereochemical Complexity

The molecular structure of this compound is defined by a complex, densely functionalized pentacyclic (five-ring) framework. This intricate ring system is a hallmark of the Aspidosperma alkaloids and is the primary source of the molecule's synthetic challenge and stereochemical complexity. researchgate.netthieme-connect.com

The core structure contains multiple stereocenters, which are specific three-dimensional arrangements of atoms. The precise configuration of these centers is crucial to the molecule's identity and properties. Synthetic routes to this compound require careful planning to control the formation of these stereocenters, with various strategies developed to achieve the correct relative and absolute stereochemistry. acs.orgnih.gov Advanced analytical techniques, such as X-ray crystallography, have been indispensable in confirming the three-dimensional structure of synthetic intermediates, ensuring the accuracy of the stereochemical assignments. acs.orgresearchgate.netnih.gov The synthesis of the perhydroquinoline core, a key component of the pentacyclic system, is particularly challenging as it contains four contiguous stereocenters, including an all-carbon quaternary center (a carbon atom bonded to four other carbon atoms). acs.orgresearchgate.netnih.gov This high degree of stereochemical complexity makes this compound a significant target for total synthesis, driving the development of new and innovative synthetic methodologies. acs.orgnih.gov

Table 2: Key Structural Features of this compound

Feature Description
Core Structure Pentacyclic (five-ring) system
Alkaloid Type Indole alkaloid
Key Functional Group Lactone ring
Stereochemical Complexity Multiple stereocenters, including a quaternary carbon
Defining Substructure Perhydroquinoline core

Natural Occurrence and Biosynthetic Considerations of Aspidophytine

Aspidophytine is a complex indole (B1671886) alkaloid belonging to the Aspidosperma family. Its intricate pentacyclic structure has made it a subject of significant interest in the fields of natural product chemistry and synthetic organic chemistry. This article focuses on its natural sources, isolation, and the proposed biosynthetic pathways that lead to its formation in nature.

Synthetic Methodologies and Strategies for Aspidophytine

Overview of Aspidophytine Total Synthesis Approaches

The total synthesis of this compound has been approached from various angles, each with its own set of strategic considerations. These approaches have evolved over time, reflecting the advancements in synthetic organic chemistry.

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of this compound reveals several key disconnections that have formed the basis for various synthetic strategies. A common starting point is the disconnection of the aminal functionality, which can be readily formed in the final stages of the synthesis from a suitable amino-aldehyde or amino-ketone precursor. youtube.com Further disconnection often targets the pentacyclic core, aiming to separate it into more manageable and synthetically accessible fragments.

One prominent strategy involves breaking the molecule down into an indole-containing fragment and a separate unit that will form the remainder of the polycyclic system. youtube.comacs.org For instance, the complex pentacyclic framework can be simplified by envisioning a bond formation between the indole (B1671886) nucleus and a functionalized cyclohexene (B86901) or a related precursor. youtube.comacs.org This approach allows for a convergent synthesis where the two key fragments are prepared independently and then coupled together.

Another key consideration in the retrosynthetic analysis is the stereochemistry of the molecule, which features multiple contiguous stereocenters. acs.org Strategies must be designed to control the relative and absolute stereochemistry of these centers throughout the synthesis.

Evolution of Synthetic Strategies Applied to this compound

The development of new synthetic methods has been a major driver of this evolution. For example, the application of transition metal-catalyzed reactions, such as the Stille coupling and rhodium-catalyzed cyclizations, has enabled the construction of key bonds and ring systems with high precision and efficiency. nih.govsynarchive.com Similarly, the use of radical cascade reactions has provided a powerful tool for the rapid assembly of the complex polycyclic core. researchgate.net

Furthermore, there has been a growing emphasis on asymmetric synthesis to produce enantiomerically pure this compound. acs.orgthieme-connect.comnih.gov This has been achieved through the use of chiral auxiliaries, chiral catalysts, and enantiomerically pure starting materials derived from the chiral pool. acs.orgthieme-connect.comnih.gov

Seminal and Classic Total Syntheses of this compound

Several research groups have made landmark contributions to the total synthesis of this compound, each employing a unique and innovative strategy.

Corey's Cascade Reaction Approach to this compound

In 1999, E.J. Corey and his group reported the first total synthesis of (–)-aspidophytine. thieme-connect.comscripps.edu A key feature of their approach was a remarkable cascade reaction that efficiently constructed the pentacyclic core of the molecule. 20.210.105baranlab.org This transformation involved the reaction of a tryptamine (B22526) derivative with a chiral dialdehyde (B1249045), leading to the formation of three new rings, three new stereogenic centers, and four new carbon-carbon bonds in a single operation. 20.210.105

The synthesis commenced with the preparation of the two key fragments: the tryptamine component and the chiral dialdehyde. The tryptamine derivative was synthesized from a substituted indole, while the chiral dialdehyde was prepared using an Ireland-Claisen rearrangement to establish a key stereocenter. thieme-connect.com The crucial cascade reaction was initiated by the condensation of the tryptamine with the dialdehyde, followed by a series of intramolecular cyclizations to furnish the complex pentacyclic amine. 20.210.105thieme-connect.com Subsequent functional group manipulations, including a lactonization step, completed the total synthesis of (–)-aspidophytine. thieme-connect.com

Table 1: Key Reactions in Corey's Total Synthesis of this compound

StepReaction TypePurpose
1Ireland-Claisen RearrangementEstablishment of a key stereocenter in the chiral dialdehyde fragment.
2Cascade ReactionRapid construction of the pentacyclic core of this compound.
3LactonizationFormation of the characteristic lactone ring.

Fukuyama's Radical Cascade Strategy for this compound Construction

The Fukuyama group developed an elegant and efficient total synthesis of (–)-aspidophytine that utilized a radical cascade reaction as the key step. nih.govresearchgate.net Their strategy centered on the construction of the indole nucleus and the concomitant formation of a key carbon-carbon bond through a radical cyclization process. researchgate.net

The synthesis began with the preparation of a 2-alkenylphenylisocyanide derivative, which served as the precursor for the radical cascade. researchgate.netacs.org Treatment of this precursor with a radical initiator triggered a cascade of reactions, including the cyclization of the radical onto the isocyanide group to form an indole ring. researchgate.net The resulting indole derivative was then elaborated to the final target through a series of steps, including a Sonogashira coupling to introduce a side chain and the formation of the lactone ring. nih.govresearchgate.net This approach demonstrated the power of radical chemistry in the synthesis of complex natural products.

Table 2: Key Reactions in Fukuyama's Total Synthesis of this compound

StepReaction TypePurpose
1Radical Cascade CyclizationConstruction of the indole nucleus and formation of a key C-C bond.
2Sonogashira CouplingIntroduction of a functionalized side chain.
3LactonizationFormation of the lactone ring.

Padwa's Rhodium-Catalyzed Cyclization/Dipolar Cycloaddition Sequence towards this compound

Albert Padwa and his collaborators reported a total synthesis of (±)-aspidophytine based on a rhodium(II)-catalyzed cyclization/dipolar cycloaddition cascade. nih.govnih.gov This strategy involved the generation of a carbonyl ylide dipole from an α-diazo imide, which then underwent an intramolecular [3+2] cycloaddition with the tethered indole ring to construct the aspidosperma core. researchgate.netsci-hub.se

The synthesis commenced with the preparation of the α-diazo imide precursor. nih.gov Upon treatment with a rhodium(II) catalyst, this compound was converted into a transient rhodium carbenoid, which then cyclized onto the adjacent imide carbonyl group to form a carbonyl ylide dipole. nih.govresearchgate.net This reactive intermediate then underwent a highly efficient intramolecular 1,3-dipolar cycloaddition to furnish the pentacyclic core of this compound in a single step. nih.govresearchgate.net Subsequent manipulation of the resulting cycloadduct, including a Lewis acid-mediated cascade reaction, led to the formation of the complete skeleton of this compound. nih.govnih.gov

Table 3: Key Reactions in Padwa's Total Synthesis of this compound

StepReaction TypePurpose
1Rhodium-Catalyzed Cyclization/Dipolar CycloadditionRapid construction of the pentacyclic aspidosperma core.
2Lewis Acid-Mediated CascadeRearrangement of the cycloadduct to form the this compound skeleton.
3DecarbomethoxylationRemoval of a functional group to complete the synthesis.

Asymmetric and Enantioselective Total Syntheses of this compound

The synthesis of this compound in an enantiomerically pure form is of paramount importance, and several research groups have developed asymmetric strategies to achieve this goal. These methods often rely on the use of chiral auxiliaries, asymmetric catalysis, or chiral starting materials from the chiral pool to control the stereochemistry of key intermediates.

Nicolaou's Convergent Asymmetric Route to this compound

The synthesis commenced with the preparation of two key fragments: a piperidinone-based unit and an indole system. organic-chemistry.org The crucial asymmetry was introduced into the piperidinone fragment through a diastereoselective alkylation. organic-chemistry.org These two fragments were then coupled using a Suzuki reaction. organic-chemistry.org

A key transformation in Nicolaou's synthesis was a Vilsmeier-Haack reaction, which facilitated the first cyclization. organic-chemistry.org This was followed by a diastereoselective reduction to establish the desired cis ring junction. organic-chemistry.org Another pivotal step involved a radical cyclization using a xanthate to generate a radical that cyclized onto the indole ring. organic-chemistry.orgresearchgate.net This reaction, while proceeding in high yield, produced a mixture of regioisomers, with the desired product being isolated in 58% yield and establishing two new stereocenters. organic-chemistry.org The final steps were ingeniously combined into a one-pot procedure involving the removal of a TMSE protecting group and an oxidative lactonization using potassium ferricyanide (B76249). organic-chemistry.org

Key Reaction Reagents and Conditions Purpose
Suzuki CouplingPd catalystUnites the piperidinone and indole fragments. organic-chemistry.org
Vilsmeier-Haack CyclizationTriflic anhydrideForms the first ring of the core structure. organic-chemistry.org
Diastereoselective ReductionNot specifiedEstablishes the cis ring junction. organic-chemistry.org
Radical CyclizationXanthate, AIBN, nBu3SnHForms the pentacyclic indoline (B122111) core. organic-chemistry.orgresearchgate.net
Oxidative LactonizationTBAF, K3[Fe(CN)6]Completes the synthesis of this compound. organic-chemistry.org

Banwell's Chemoenzymatic Formal Synthesis Utilizing Dihydrocatechol Precursors

Martin Banwell and his group have developed a formal total synthesis of both (-)- and (+)-aspidophytine, showcasing a versatile chemoenzymatic approach. researchgate.netnih.govacs.org Their strategy employs a homochiral and enzymatically derived cis-1,2-dihydrocatechol as a key starting material. researchgate.netnih.govacs.org This precursor is elaborated into a pentacyclic intermediate, which has been previously converted to this compound. researchgate.netnih.govacs.org

A significant aspect of Banwell's work is the ability to access both enantiomers of this compound from a common chiral precursor. researchgate.netnih.gov By making simple modifications to the reaction sequence, they established a synthetic pathway to (+)-aspidophytine as well. researchgate.netnih.gov This highlights the flexibility and efficiency of utilizing enzymatically derived starting materials in natural product synthesis. The synthesis of the enantiomeric form of the C-ring of this compound was achieved from (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol over ten steps. researchgate.net

Qiu's Palladium-Catalyzed Allylic Alkylation in this compound Synthesis

In 2013, Fayang Qiu and coworkers reported an enantioselective total synthesis of (–)-aspidophytine that features a palladium-catalyzed intramolecular allylic alkylation as a key stereodefining step. nih.govresearchgate.netnih.gov This strategy provides a general entry to various aspidosperma alkaloids. nih.gov

The synthesis began with a palladium-catalyzed allylic alkylation of a β-ketoester using a chiral Trost ligand, which established the crucial quaternary stereocenter with high enantioselectivity (85% ee). nih.gov The resulting product was then converted to a cyclohexane-1,3-dione, which was further enriched to 97% ee through recrystallization. nih.gov The dimethoxyindole fragment was assembled via a palladium-catalyzed oxidative cyclization. nih.gov

A series of transformations, including the formation of piperidine (B6355638) and pyrrolidine (B122466) rings, led to the construction of the complex polycyclic core of this compound. nih.govnih.gov The synthesis was completed in 18 steps from commercially available starting materials. nih.gov

Key Step Catalyst/Ligand Enantiomeric Excess (ee)
Asymmetric Allylic Alkylation[Pd2(dba)3]·CHCl3 / (S,S)-ANDEN-Phenyl Trost ligand85% (enriched to 97% after recrystallization) nih.gov

Other Enantiocontrol Methodologies in this compound Assembly

Beyond the highlighted strategies, other methodologies have been employed to control the stereochemistry in this compound synthesis. These include:

Chiral Pool Synthesis : The use of readily available chiral starting materials, such as amino acids or carbohydrates, can provide a foundation for the enantioselective synthesis of complex molecules. Marino and coworkers utilized a chiral vinyl sulfoxide (B87167) in a ketene-lactonization reaction to set the quaternary carbon center in their total synthesis. researchgate.net

Substrate-Controlled Reactions : In some synthetic routes, the inherent stereochemistry of an advanced intermediate directs the stereochemical outcome of subsequent reactions. This approach was utilized in the diastereoselective construction of the pentacyclic framework in a synthesis of (-)-aspidospermidine, a related alkaloid. nih.gov

Asymmetric Diels-Alder Reactions : A highly enantioselective Diels-Alder reaction using a carbamate-substituted siloxy diene has been developed for the construction of the perhydroquinoline core of this compound. acs.orgnih.gov This reaction can be rendered enantioselective through the use of a chiral Co(III)-salen catalyst, affording the product in 94% ee. acs.org

Formal Syntheses and Advanced Intermediates in this compound Production

Formal syntheses, which culminate in the preparation of a known intermediate that has been previously converted to the final target, play a crucial role in the development of new synthetic strategies. Several formal syntheses of this compound have been reported, demonstrating novel approaches to the construction of its core structure.

As previously mentioned, Banwell's work constitutes a formal synthesis of both enantiomers of this compound. researchgate.netresearchgate.net Their chemoenzymatic approach provides access to a key pentacyclic intermediate in the synthesis of this compound. researchgate.net

Another notable formal synthesis involves the construction of the perhydroquinoline core of this compound from 3-acetylpyridine. acs.orgnih.gov This route features a highly effective Diels-Alder reaction of a carbamate-substituted siloxy diene with 2-bromoacrolein. acs.org This cycloaddition is followed by a spontaneous intramolecular substitution to form a key bicyclic intermediate. acs.org This intermediate is then elaborated to the densely functionalized perhydroquinoline core, which contains four contiguous stereocenters, including an all-carbon quaternary center. acs.orgnih.gov

Key Synthetic Transformations in this compound Chemistry

The total synthesis of this compound has been a fertile ground for the application and development of a wide range of powerful synthetic transformations. Some of the most critical reactions include:

Cyclization Reactions

The construction of the pentacyclic core of this compound has been a focal point of synthetic efforts, with various cyclization reactions being employed to forge the intricate ring system.

One notable approach is the Vilsmeier-Haack reaction . In a synthesis reported by Nicolaou and coworkers, a modified Vilsmeier-Haack reaction using triflic anhydride, instead of the more conventional phosphorus oxychloride, was a key step. organic-chemistry.org This reaction facilitated a crucial cyclization, which was followed by a diastereoselective reduction to establish the desired cis ring junction. organic-chemistry.org

The Diels-Alder reaction has also proven to be a powerful tool. A strategy for constructing the perhydroquinoline core of this compound utilized a highly effective Diels-Alder reaction. acs.org This approach involved a carbamate-substituted siloxy diene reacting with 2-bromoacrolein, which then underwent a spontaneous intramolecular substitution to form a key cycloadduct. acs.org This cycloaddition could be rendered enantioselective through the use of a chiral cobalt(III)-salen catalyst. acs.org

The intramolecular aza-Michael reaction has been instrumental in forming nitrogen-containing rings within the this compound framework. In one synthesis, the installation of the aniline (B41778) moiety was achieved via a TBSOTf-mediated intramolecular aza-Michael reaction, with the stereochemistry of the product confirmed by X-ray crystallography. acs.org

Other innovative cyclization cascades have also been developed. Padwa and colleagues utilized a rhodium(II)-catalyzed tandem cyclization/dipolar cycloaddition sequence. nih.gov This method involves the reaction of an α-diazo imide with Rh₂(OAc)₄ to form a transient carbenoid, which then undergoes an intramolecular cyclization followed by a 1,3-dipolar cycloaddition with the indole nucleus to construct the aspidospermine (B1204331) core. nih.govresearchgate.net Corey's landmark synthesis featured a remarkable cascade reaction between tryptamine and a chiral dialdehyde, which rapidly assembled the core structure bearing four stereocenters. researchgate.netnih.gov

Cyclization StrategyKey Reagents/ConditionsPurpose in SynthesisReference
Vilsmeier-Haack ReactionTriflic anhydrideFormation of a key cyclic intermediate, leading to the cis ring junction. organic-chemistry.org
Diels-Alder ReactionCarbamate-substituted siloxy diene, 2-bromoacrolein, chiral Co(III)-salen catalystEnantioselective construction of the perhydroquinoline core. acs.org
Intramolecular Aza-Michael ReactionTBSOTfInstallation of the aniline moiety to form a nitrogen-containing ring. acs.org
Rh(II)-Catalyzed Tandem Cyclization/Dipolar Cycloadditionα-diazo imide, Rh₂(OAc)₄Construction of the aspidospermine core. nih.govresearchgate.net
Cascade ReactionTryptamine, chiral dialdehydeRapid assembly of the pentacyclic core with four stereocenters. researchgate.netnih.gov

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, and their application in constructing this compound has been significant for forging key carbon-carbon bonds.

The Suzuki coupling reaction has been employed to unite major fragments of the molecule. Nicolaou's group utilized a Suzuki coupling to connect an indole system with a piperidinone-based fragment, a crucial step in their convergent synthetic strategy. organic-chemistry.org

The Ullmann cross-coupling reaction, a classic method for forming carbon-carbon bonds, has seen modern variants applied to complex natural product synthesis. A palladium-catalyzed version of the Ullmann reaction has been developed that proceeds under milder conditions than the traditional, often harsh, requirements. acs.orgnih.gov While direct application in a completed this compound synthesis is noted as a potential strategy, its use in assembling related heterocyclic systems highlights its utility. acs.orgnih.govresearchgate.net For instance, a palladium-catalyzed Ullmann cross-coupling was used to prepare 2-arylcyclohex-2-en-1-ones, precursors to tetrahydrocarbazoles, which are structurally related to parts of the this compound framework. researchgate.net

Another significant cross-coupling reaction utilized in a synthesis of this compound is the Sonogashira coupling . The Fukuyama group employed this reaction to couple an indole fragment with a functionalized alkyne, which was a key step in their synthetic route. nih.govresearchgate.net

Cross-Coupling ReactionKey Fragments CoupledCatalyst SystemReference
Suzuki CouplingIndole system and a piperidinone fragmentPalladium-based catalyst organic-chemistry.org
Ullmann Cross-Coupling (Pd-catalyzed)Halogenated electron-deficient arenes and α- or β-halogenated α,β-unsaturated carbonylsPalladium catalyst with copper metal acs.orgnih.govresearchgate.net
Sonogashira CouplingIndole fragment and a functionalized alkynePalladium-copper catalyst nih.govresearchgate.net

Stereoselective Reductions and Oxidative Lactonization

The precise control of stereochemistry is paramount in the synthesis of this compound, and stereoselective reductions are critical for establishing the correct configuration of its chiral centers. Following the construction of the core, late-stage oxidations are often required to install the final functional groups.

Stereoselective reductions are frequently used after cyclization steps to set key stereocenters. For example, after the Vilsmeier-Haack cyclization in Nicolaou's synthesis, a diastereoselective reduction was performed to yield the desired cis ring junction. organic-chemistry.org Similarly, in another approach, the stereoselective reduction of an imine intermediate was a noteworthy step in forming a key polycyclic system. researchgate.net

Oxidative lactonization is a crucial final step in several this compound syntheses to form the characteristic lactone ring. Corey's synthesis utilized an elegant oxidative lactone formation methodology. acs.org This process was also adopted by other research groups. acs.org Nicolaou's synthesis employed a one-pot procedure where unbuffered TBAF removed a protecting group, and the resulting carboxylate anion underwent oxidative lactonization using potassium ferricyanide. organic-chemistry.org This oxidation is proposed to proceed through an iminium ion which is then attacked by the carboxylate. organic-chemistry.org A similar potassium ferricyanide-mediated lactonization was also a key feature in Fukuyama's total synthesis of haplophytine (B1203588), for which this compound is a key intermediate. organic-chemistry.org

MethodPurposeReagentsReference
Diastereoselective ReductionTo establish the cis ring junction after cyclization.Not specified in detail organic-chemistry.org
Stereoselective Imine ReductionTo create a key stereocenter in a polycyclic intermediate.Not specified in detail researchgate.net
Oxidative LactonizationTo form the final lactone ring.Potassium ferricyanide organic-chemistry.orgacs.orgorganic-chemistry.orgrsc.org

Formation of Chiral Quaternary Carbon Centers

One of the most significant stereochemical challenges in the synthesis of this compound is the construction of its chiral quaternary carbon centers, particularly the all-carbon quaternary stereocenter at C20. nih.govcaltech.edu

Several strategies have been developed to address this challenge. The Marino annulation reaction , which involves the reaction of a chiral vinyl sulfoxide with a ketene, has been used to enantiospecifically set the quaternary carbon center of a lactone intermediate. researchgate.net In another approach, a conjugate addition of an acrylate (B77674) to an imine derived from a chiral amine was used to achieve a highly enantioselective carbon-carbon bond formation, establishing a chiral quaternary center early in the synthesis. organic-chemistry.org

Palladium-catalyzed enantioselective allylic alkylation of prochiral enolates has emerged as a powerful method for accessing these challenging stereocenters. nih.govcaltech.edu For instance, a Pd-catalyzed allylic alkylation was a key step in one total synthesis of (–)-aspidophytine, converting a β-ketoester to a vinylogous thioester with high enantioselectivity. nih.govcaltech.edu Another strategy involved a Friedel-Crafts alkylation to generate a highly congested quaternary center, albeit with moderate diastereoselectivity. organic-chemistry.org Corey's synthesis ingeniously created two quaternary centers simultaneously in a cascade reaction. nih.gov

MethodKey FeatureOutcomeReference
Marino AnnulationReaction of a chiral vinyl sulfoxide with dichloroketene.Enantiospecific formation of a lactone with a chiral quaternary center. researchgate.net
Asymmetric Conjugate AdditionUse of a chiral amine to direct the addition to an acrylate.Highly enantioselective formation of a chiral quaternary center. organic-chemistry.org
Pd-Catalyzed Allylic AlkylationEnantioselective alkylation of a prochiral β-ketoester enolate.Formation of a vinylogous thioester with a chiral quaternary center in high ee. nih.govcaltech.edu
Friedel-Crafts AlkylationSilver triflate-mediated intramolecular alkylation.Generation of a highly congested quaternary center. organic-chemistry.org
Cascade ReactionCondensation of tryptamine with a chiral dialdehyde.Rapid assembly of the core structure including two quaternary centers. nih.gov

Synthetic Challenges and Innovative Solutions in this compound Construction

The total synthesis of this compound is fraught with challenges, primarily stemming from its structural complexity, including its pentacyclic framework and multiple contiguous stereocenters. nih.govresearchgate.net A major hurdle is the construction of the highly congested and sterically hindered chiral quaternary carbon centers. organic-chemistry.orgnih.govcaltech.edu

Innovative solutions have been developed to overcome these obstacles. Convergent strategies, where different fragments of the molecule are synthesized separately and then coupled late in the synthesis, have been particularly effective. researchgate.netresearchgate.net For example, the use of cross-coupling reactions like the Suzuki and Sonogashira couplings allows for the efficient union of complex intermediates. organic-chemistry.orgnih.gov

Cascade reactions have provided elegant solutions for rapidly building molecular complexity. Corey's synthesis, which forms a significant portion of the core in a single step, and Padwa's rhodium-catalyzed cyclization/cycloaddition cascade are prime examples of this approach. nih.govresearchgate.netnih.gov These reactions minimize the number of synthetic steps and can control the stereochemistry of multiple centers simultaneously.

The development of novel methodologies for creating the challenging quaternary centers has also been crucial. The application of the Marino annulation and enantioselective palladium-catalyzed allylic alkylations represent significant advances in asymmetric synthesis that have been successfully applied to this compound. researchgate.netnih.govcaltech.edu

Late-stage functionalization, such as the oxidative lactonization to complete the synthesis, presents another challenge, requiring chemoselective oxidation in the presence of other sensitive functional groups. organic-chemistry.orgrsc.org The use of specific reagents like potassium ferricyanide has proven to be a reliable solution for this transformation. organic-chemistry.orgorganic-chemistry.org

Structure Activity Relationship Sar Studies and Designed Analogues of Aspidophytine

Principles of Scaffold Diversification and Analogue Design within Aspidophytine-Related Structures

The core principle behind designing analogues of this compound is scaffold diversification. This compound is characterized as an sp3-rich molecule with a spherical, complex scaffold, a significant departure from the flatter, sp2-rich molecules that have traditionally dominated drug discovery. oup.comoup.com The exploration of this sp3-rich chemical space is a key objective, aiming to uncover novel biological activities. oup.comoup.com

Scaffold diversification strategies for natural products like this compound involve systematic alterations to the core structure. These modifications can include:

Altering Skeletal Arrays: Creating new ring systems or changing the connectivity of the existing framework.

Modifying Stereochemistry: Changing the spatial arrangement at ring junctions and stereocenters, as the precise 3D orientation of functional groups is critical for molecular recognition and binding to biological targets. oup.com

Varying Functional Groups: Introducing, removing, or modifying functional groups to probe their role in target interaction. oup.com

A primary goal is to generate collections of natural product-inspired analogues with diverse three-dimensional architectures, often while maintaining a similar molecular weight, to conduct systematic SAR studies. oup.com Both chemo-enzymatic and biomimetic approaches are employed to achieve this diversification, integrating the logic of biosynthesis with the power of synthetic chemistry to efficiently produce complex and varied scaffolds. oup.comoup.com This divergent approach, where multiple analogues are created from a common intermediate, is a powerful strategy for establishing structure-activity relationships within a class of compounds. escholarship.orgchemrxiv.org

Table 1: Conceptual Approaches to this compound Scaffold Diversification

Modification StrategyTarget Region/FeatureRationale
Skeletal RearrangementCore polycyclic systemTo explore novel pharmacophores and access new chemical space.
Stereochemical InversionRing junction stereocentersTo probe the importance of 3D geometry for target binding affinity. oup.com
Functional Group InterconversionLactone, methoxy (B1213986) groupsTo evaluate the contribution of specific functional groups to activity and properties.
Side Chain ModificationN-Methyl groupTo investigate the influence of substituents on potency and selectivity.

Chemical Synthesis of this compound Analogues and Derivatives for SAR Investigations

The synthesis of this compound analogues is built upon the foundation of its numerous successful total syntheses. wikipedia.org These synthetic routes provide the chemical blueprints for generating derivatives for SAR studies. A notable strategy for constructing the core skeleton of this compound involves a rhodium(II)-catalyzed cyclization followed by a dipolar cycloaddition. nih.gov This core structure can then serve as a scaffold for further modifications.

Divergent synthetic strategies are particularly effective for producing a library of related compounds. For instance, a five-step synthesis leading to a key methoxy-pyrroloiminoquinone (PIQ) intermediate, using a Larock indole (B1671886) synthesis, has enabled the generation of 16 different natural products and analogues. chemrxiv.org This highlights how a common precursor can be a launchpad for creating chemical diversity. Similarly, a formal synthesis of this compound has been achieved starting from a homochiral cis-1,2-dihydrocatechol, presenting another potential entry point for creating a variety of derivatives. researchgate.net

Late-stage functionalization is another powerful tool for generating analogues. Methods such as selective C-H oxidation have been developed for related Aspidosperma alkaloids, allowing for the diversification of complex molecules at a late point in the synthesis, which is highly efficient for creating a focused library of compounds for biological evaluation. researchgate.net

Methodologies for Investigating How Structural Variations Influence Molecular Recognition and Interaction Mechanisms

Determining the relationship between structural changes and biological activity is the essence of SAR studies. The primary methodology involves synthesizing a series of analogues and evaluating their biological activity in relevant assays. For related alkaloids, studies have identified specific structural features, such as a seven-membered ring in certain berberine (B55584) analogues, as being critical for potent and selective biological activity. researchgate.net

The three-dimensional arrangement of atoms is paramount for the interaction of complex molecules like this compound with their biological targets. oup.com The dense array of functional groups and hydrogen-bond donors/acceptors, held in a specific spatial orientation by the rigid, globular scaffold, allows for highly specific, multipoint recognition of biomolecules. oup.com

Several biophysical and analytical techniques are employed to understand these interactions at a molecular level:

X-ray Crystallography: This technique is invaluable for confirming the absolute and relative stereochemistry of synthetic intermediates and final products. nih.gov Obtaining a crystal structure of an analogue bound to its target protein can provide a detailed snapshot of the molecular recognition event, guiding further design.

Spectroscopic Methods: Techniques like UV-Vis spectroscopy can be used to study binding events and determine binding constants between an analogue and its target, as demonstrated in studies of molecular recognition involving other complex molecules. mdpi.com

Biological Assays: Ultimately, the effect of structural modifications is quantified through biological testing. For example, in the case of related pyrroloiminoquinone alkaloids, synthesized analogues were tested for anticancer and antiprotozoal activity, with IC50 values providing a quantitative measure of potency. escholarship.orgchemrxiv.org

Chemoinformatic Approaches to Explore this compound-Related Chemical Space

Chemoinformatics provides the computational tools necessary to navigate and analyze the vast chemical space surrounding a molecule like this compound. nih.govscispace.com Given that this compound resides in the sp3-rich domain of chemical space, which is less explored than the "flatland" of sp2-rich compounds, these computational methods are crucial for guiding synthetic efforts. oup.comoup.com

The process typically involves two main steps:

Calculation of Molecular Descriptors: Molecules are represented numerically by calculating various descriptors that capture their structural, physicochemical, and topological features. For complex natural products, descriptors like Fsp3 (the fraction of sp3 hybridized carbons) and the number of stereocenters are particularly relevant for quantifying molecular complexity. semanticscholar.org

Dimensionality Reduction: High-dimensional descriptor data is projected into a lower-dimensional space (typically 2D or 3D) for visualization. scispace.com This allows researchers to visually map the chemical space occupied by a library of analogues.

These chemoinformatic maps are used to assess the diversity of a set of compounds, compare them to other libraries (e.g., known drugs), and explore structure-activity relationships visually. scispace.comnih.govchemrxiv.org By mapping activity data onto the chemical space representation, researchers can identify "activity cliffs" (where small structural changes lead to large changes in activity) and promising regions for further exploration. semanticscholar.org Furthermore, the rise of artificial intelligence and machine learning offers new avenues, with deep generative models being developed to navigate chemical space and design novel molecules with desired biological properties. nih.govscispace.com

Future Perspectives in Aspidophytine Research

Development of Next-Generation Synthetic Routes for Aspidophytine

Key areas of development include:

Cascade Reactions: Building upon the elegant cascade reactions utilized by Corey and others, new routes aim to trigger more complex and efficient polycyclizations. nih.govresearchgate.net For instance, the rhodium(II)-catalyzed cyclization/dipolar-cycloaddition sequence developed by the Padwa group provides rapid access to the complete skeleton. nih.gov Future work will likely explore novel catalysts or trigger-and-cascade sequences to further streamline the assembly of the ABCDE ring system.

Convergent Strategies: Highly convergent approaches, where complex fragments of the molecule are synthesized separately and then joined late in the synthesis, are highly desirable. nih.govacs.org The Nicolaou group's synthesis, which unites an indole (B1671886) system with a piperidinone fragment via a Suzuki coupling, exemplifies this approach. organic-chemistry.org Next-generation strategies will likely focus on developing even more robust and high-yielding coupling methods to connect advanced intermediates.

Novel Cycloadditions: The use of Diels-Alder reactions to construct the perhydroquinoline core has proven effective. acs.orgresearchgate.net Future research may explore new diene and dienophile partners or novel catalytic systems to enhance the efficiency and stereoselectivity of these key cycloadditions. acs.orgresearchgate.net

Asymmetric Catalysis: While enantioselective syntheses have been achieved, often relying on chiral auxiliaries or chiral starting materials, the development of catalytic asymmetric methods remains a priority. researchgate.netacs.org The use of palladium-catalyzed allylic alkylation to set key stereocenters is a promising direction that reduces the need for stoichiometric chiral reagents. nih.gov

Table 1: Comparison of Selected this compound Total Synthesis Strategies

Research Group Key Strategy / Reaction Starting Materials (Examples) Noteworthy Features
Corey (1999) Tryptamine-dialdehyde cascade reaction nih.govresearchgate.net Tryptamine (B22526) derivative, Chiral dialdehyde (B1249045) Ingenious tricyclization cascade to form the core structure. acs.org
Fukuyama (2003) Radical cascade chemistry, Sonogashira coupling nih.govacs.org Vanillin acetate, Functionalized alkyne Utilized signature radical cascade to construct the indole portion. nih.gov
Padwa (2007) Rh(II)-catalyzed cyclization/dipolar-cycloaddition cascade nih.govresearchgate.net Substituted α-diazo imide Rapidly provides the complete pentacyclic skeleton via a carbonyl ylide intermediate. nih.govresearchgate.net
Nicolaou (2008) Convergent Suzuki coupling, Radical cyclization acs.orgorganic-chemistry.org Indole system, Piperidinone fragment A highly convergent strategy featuring a late-stage radical cyclization. nih.govorganic-chemistry.org
Marino (2006) Marino annulation, Tandem Michael addition-alkylation researchgate.net Chiral vinyl sulfoxide (B87167) Established the chiral quaternary carbon center using a ketene-lactonization reaction. researchgate.net

Exploration of this compound-Inspired Biomimetic and Modular Synthesis

Nature's synthesis of complex alkaloids provides a powerful blueprint for laboratory synthesis. This compound is believed to be a biosynthetic precursor to the dimeric indole alkaloid haplophytine (B1203588), a hypothesis that inspires biomimetic synthetic strategies. nih.govresearchgate.netjst.go.jp

Biomimetic Synthesis: This approach seeks to mimic nature's proposed biosynthetic pathway. wikipedia.org For this compound, this could involve designing a laboratory synthesis that parallels the enzymatic cyclizations and rearrangements that occur in the plant. jst.go.jp Such strategies often lead to remarkably efficient and elegant syntheses of complex natural products. wikipedia.org The development of synthetic routes that mirror the proposed oxidative skeletal rearrangement from a simpler precursor is a key area of interest. researchgate.net

Modular Synthesis: This strategy involves the assembly of complex molecules from simple, interchangeable building blocks, much like an assembly line. oup.comoup.com This approach offers significant advantages, including flexibility and the ability to rapidly generate a diverse range of analogs for biological screening. oup.comresearchgate.net By developing a modular assembly using versatile chemical reactions, researchers can systematically vary different parts of the this compound scaffold (e.g., the N6, C9, and C3 positions) to explore the chemical space around the natural product. oup.com This "element substitution strategy" can lead to novel molecular designs and more efficient synthetic processes. oup.com

Mechanistic Investigations of this compound's Intrinsic Chemical Reactivity

A deep understanding of the reaction mechanisms underlying a total synthesis is crucial for optimizing conditions, troubleshooting unexpected outcomes, and applying the methodology to other targets. The synthesis of this compound has featured several mechanistically intriguing transformations that warrant further investigation.

Carbonyl Ylide Cycloadditions: The rhodium-catalyzed cascade used by Padwa proceeds through the formation of a carbonyl ylide, which then undergoes an intramolecular 1,3-dipolar cycloaddition with the indole nucleus. researchgate.net Further mechanistic studies, potentially using computational modeling and in-situ monitoring techniques, could provide deeper insight into the transition states and factors controlling the stereoselectivity of this powerful transformation. nih.gov

Radical-Mediated Cyclizations: The radical cyclization employed by Nicolaou to form a key C-C bond is another area of mechanistic interest. organic-chemistry.org Understanding the factors that control the regioselectivity of the radical trapping step is essential for maximizing the yield of the desired product. organic-chemistry.org

Oxidative Lactonization: The final lactonization step in several syntheses is proposed to proceed via the oxidation of an amine to an iminium ion, which is then trapped by a carboxylate nucleophile. organic-chemistry.org Detailed experimental and computational studies could confirm this pathway and elucidate the role of the specific oxidants and reaction conditions used. rsc.org

The development of new analytical techniques for real-time reaction monitoring offers a powerful tool for these investigations, allowing for the identification of short-lived intermediates and the kinetic profiling of complex reaction cascades. nih.gov

Broader Impact of this compound Synthetic Achievements on Organic Chemistry Methodology

The total synthesis of a challenging natural product like this compound serves as a driving force for innovation in organic chemistry. scripps.edu The methods developed and refined during these campaigns often find broad applicability, becoming valuable tools for the synthesis of other complex molecules, including pharmaceuticals and other natural products. researchgate.netresearchgate.net

The pursuit of this compound has contributed to the synthetic chemist's toolkit in several ways:

It has showcased the power of cascade reactions to rapidly build molecular complexity from simple starting materials. nih.govresearchgate.net

It has provided a platform for the development and application of novel cycloaddition strategies , such as those involving highly functionalized amino siloxy dienes. acs.org

It has advanced the use of transition metal-catalyzed reactions , including rhodium-catalyzed cycloadditions and palladium-catalyzed couplings, in the context of complex alkaloid synthesis. nih.govnih.gov

The challenges encountered have spurred the development of late-stage C-H functionalization and other selective transformations necessary for modifying complex scaffolds. researchgate.net

Ultimately, the successful synthesis of this compound and the ongoing development of next-generation routes do more than simply provide access to the molecule itself. They expand the boundaries of synthetic chemistry, providing new strategies and methodologies that empower chemists to tackle other formidable molecular targets. scripps.edu

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for constructing Aspidophytine’s pentacyclic core?

The synthesis of this compound relies on strategic bond disconnections and cascade reactions. A landmark approach by Corey et al. (1999) utilized a tandem sequence combining a dialdehyde and indole derivative in a one-flask operation, rapidly assembling the core structure. Key steps include a CBS reduction to establish stereochemistry and an iminium-mediated lactonization . Other foundational methods include Rh(II)-catalyzed cyclization/cycloaddition cascades to form the [3+2]-cycloadduct intermediate, which undergoes Lewis acid-mediated fragmentation to set the lactone ring .

Q. How is enantioselectivity achieved in this compound synthesis?

Enantioselectivity is often introduced early in the synthesis via chiral catalysts or auxiliaries. For example, the CBS reduction of a hindered ketone precursor achieves >97% enantiomeric excess (ee), which propagates through subsequent steps to establish all four stereocenters in the final product . Palladium-catalyzed allylic alkylation reactions, as demonstrated in the synthesis of (-)-Aspidophytine, also employ chiral ligands to control stereochemistry at critical quaternary carbon centers .

Q. What analytical techniques are critical for validating this compound’s structure and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming molecular identity. X-ray crystallography is often used to resolve complex stereochemical arrangements, particularly for intermediates with multiple quaternary carbons. Chiral HPLC or polarimetry ensures enantiopurity, especially after asymmetric catalytic steps .

Advanced Research Questions

Q. How do researchers reconcile contradictions in yield data between Rh(II)- and Pd-catalyzed methodologies?

Discrepancies in yields often stem from competing reaction pathways or sensitivity to substrate steric effects. For instance, Rh(II)-catalyzed cyclization/cycloaddition cascades achieve high yields (e.g., 97% for key steps) due to favorable dipole trapping, but bulky tert-butyl ester groups can hinder endo-selectivity, necessitating exo-cycloadduct isolation . In contrast, Pd-catalyzed allylic alkylation routes may suffer from lower yields due to competing β-hydride elimination, requiring precise control of reaction conditions (e.g., solvent, temperature) to optimize efficiency .

Q. What methodological challenges arise in constructing this compound’s bridged lactone ring?

The lactone ring is formed via a domino fragmentation cascade mediated by BF₃·OEt₂. Challenges include controlling the regioselectivity of N-acyliminium ion formation and avoiding premature ring-opening. Corey’s synthesis addresses this by leveraging a tert-butyl ester as a transient protecting group, which is later removed in a three-step sequence . Competing pathways, such as over-oxidation or epimerization, are mitigated by rigorous monitoring via in situ IR spectroscopy .

Q. How do convergent synthetic strategies improve efficiency in this compound synthesis?

Convergent approaches, such as Banwell’s formal total synthesis (2022), use a common chiral precursor to access both (+)- and (-)-enantiomers. This reduces redundant steps and enables late-stage diversification. For example, a homochiral intermediate undergoes divergent functionalization (e.g., selective deprotection or cyclization) to yield enantiopure products, streamlining the overall route .

Q. What role do computational methods play in resolving stereochemical ambiguities during synthesis?

Density functional theory (DFT) calculations predict transition-state geometries for asymmetric reactions, guiding catalyst selection. In Corey’s synthesis, computational modeling validated the stereochemical outcome of the CBS reduction, ensuring the correct configuration at the quaternary carbon . Molecular dynamics simulations also aid in optimizing reaction conditions for sterically demanding steps, such as the Pd-catalyzed alkylation in Pritchett’s 20-step synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.